5-{(Z)-1-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one
CAS No.:
Cat. No.: VC14950230
Molecular Formula: C26H26N4O2S
Molecular Weight: 458.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26N4O2S |
|---|---|
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | (5Z)-5-[[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C26H26N4O2S/c1-2-32-22-13-9-10-19(16-22)24-20(18-30(28-24)21-11-5-3-6-12-21)17-23-25(31)27-26(33-23)29-14-7-4-8-15-29/h3,5-6,9-13,16-18H,2,4,7-8,14-15H2,1H3/b23-17- |
| Standard InChI Key | QHZICGSPAJZEJZ-QJOMJCCJSA-N |
| Isomeric SMILES | CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5 |
| Canonical SMILES | CCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5 |
Introduction
The compound 5-{(Z)-1-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one is a complex organic molecule belonging to the class of thiazoles and pyrazoles. It features a thiazole ring, a pyrazole moiety, and a piperidine group, which contribute to its potential biological activity. This compound is of interest in medicinal chemistry due to its unique structural components, including an ethoxyphenyl group and a methylidene linkage.
Structural Characteristics
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Molecular Formula: The molecular formula of this compound is C26H26N4O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
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Thiazol-4-one Structure: The thiazol-4-one structure is particularly notable for its role in medicinal chemistry, often associated with various pharmacological properties.
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Functional Groups: The compound includes a thiazole ring, a pyrazole moiety, and a piperidine group, which are crucial for its biological activity.
Synthesis Methods
The synthesis of 5-{(Z)-1-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one typically involves multi-step organic reactions. One possible method includes the condensation of 3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazole with an appropriate thiazole precursor under acidic conditions to form the desired thiazol-4-one structure. Other synthetic routes may involve the use of coupling reactions or cyclization strategies to construct the complex framework of this molecule.
Potential Biological Activities
Compounds with similar structures to 5-{(Z)-1-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These compounds may interact with various biological targets such as enzymes, receptors, and ion channels, which is crucial for understanding their pharmacodynamics and pharmacokinetics.
Data Tables
Given the lack of specific data on 5-{(Z)-1-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one, the following table summarizes general properties of similar compounds:
| Compound Property | Description |
|---|---|
| Molecular Formula | C26H26N4O2S |
| Structural Features | Thiazole ring, pyrazole moiety, piperidine group |
| Synthesis Methods | Condensation reactions, coupling reactions |
| Potential Activities | Antimicrobial, anti-inflammatory, anticancer |
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